molecular formula C24H30N4O3S2 B12139433 2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12139433
M. Wt: 486.7 g/mol
InChI Key: BOIXKDCOXJAIRB-ODLFYWEKSA-N
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Description

The compound 2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core, a bicyclic aromatic system known for its stability and utility in drug discovery due to its planar structure and π-electron conjugation . Key structural elements include:

  • (Z)-Thiazolidinone moiety at position 3: The thiazolidinone ring, containing a thiocarbonyl group and methoxypropyl chain, is associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects.
  • Methyl group at position 7: A simple substituent that could modulate electronic effects on the aromatic core.

Properties

Molecular Formula

C24H30N4O3S2

Molecular Weight

486.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H30N4O3S2/c1-15-6-7-20-25-21(26-12-16(2)10-17(3)13-26)18(22(29)28(20)14-15)11-19-23(30)27(24(32)33-19)8-5-9-31-4/h6-7,11,14,16-17H,5,8-10,12-13H2,1-4H3/b19-11-

InChI Key

BOIXKDCOXJAIRB-ODLFYWEKSA-N

Isomeric SMILES

CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC)C

Canonical SMILES

CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperidine and thiazolidine moieties through various coupling reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being replaced.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features could make it a potential candidate for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific molecular targets makes it a valuable tool for therapeutic research.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Aromaticity

The pyrido[1,2-a]pyrimidin-4-one core is shared with compounds listed in , such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives . Aromaticity in this core enhances stability and facilitates interactions with biological targets, such as enzymes or receptors, via π-π stacking or hydrophobic interactions .

Substituent Analysis

Table 1: Substituent Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Position 7 Substituent
Target Compound 3,5-Dimethylpiperidin-1-yl (Z)-Thiazolidinone with methoxypropyl chain Methyl
2-(1,3-Benzodioxol-5-yl) derivative 1,3-Benzodioxol-5-yl None (unsubstituted) Piperazin-1-yl or derivatives
Key Differences:

Position 2 : The target compound’s 3,5-dimethylpiperidin-1-yl group contrasts with the benzodioxol substituent in compounds. Piperidine derivatives often improve metabolic stability compared to benzodioxol groups, which may confer redox-sensitive properties .

Position 3: The thiazolidinone moiety in the target compound is absent in derivatives. Thiazolidinones are known for their role in modulating enzyme activity (e.g., tyrosine kinase inhibitors) and enhancing lipophilicity .

Position 7 : The methyl group in the target compound is simpler than the piperazine/piperidine substituents in compounds. Piperazine groups are frequently used to enhance solubility and bioavailability via protonation at physiological pH .

Implications of Structural Variations

  • Pharmacokinetics : The 3,5-dimethylpiperidin-1-yl group could reduce first-pass metabolism compared to benzodioxol, while the absence of a polar piperazine at position 7 might lower solubility but increase membrane permeability.

Biological Activity

The compound 2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects on various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidin-4-one core structure, which is known for its pharmacological relevance. The presence of the 3,5-dimethylpiperidine moiety and the thiazolidine derivative contributes to its potential biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against human colon cancer cell lines (HCT116 and HT29) and showed IC50 values below 4 µM, indicating potent cytotoxic effects. Notably, some derivatives displayed IC50 values under 1 µM, suggesting strong antitumor activity .
Cell LineIC50 Value (µM)Selectivity Index
HCT116< 1High
HT29< 1High
Ca9-22< 4Moderate

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased levels of reactive oxygen species (ROS) and activation of caspase pathways in cancer cells, indicative of apoptosis .
  • Cell Cycle Arrest : The compound also induces cell cycle arrest at the G2/M phase in certain cancer cell lines, further contributing to its anticancer efficacy .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications on the piperidine ring and the thiazolidine moiety have been explored to enhance potency and selectivity against cancer cells. For instance:

  • Dimethylamino Group : Variations in the basicity and size of substituents on the piperidine ring have been correlated with changes in cytotoxic properties .

Study on Colon Cancer

A specific study evaluated several derivatives of this compound against human colon cancer cells. The results indicated that compounds with electron-withdrawing groups on the aromatic rings significantly enhanced cytotoxicity . The study provided detailed data on dose-response relationships and highlighted the importance of specific structural features.

Combination Therapies

Research has also explored the potential of combining this compound with other chemotherapeutic agents to improve efficacy. Preliminary results suggest synergistic effects when used alongside traditional chemotherapy drugs .

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